molecular formula C13H13FN2O3 B13158802 Ethyl 2-[2-(2-fluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate

Ethyl 2-[2-(2-fluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate

Cat. No.: B13158802
M. Wt: 264.25 g/mol
InChI Key: NXBUHVHKNKRIOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-[2-(2-fluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate is a fluorinated pyrazolone derivative that serves as a critical synthetic intermediate in medicinal chemistry, particularly in the development of non-steroidal anti-inflammatory drugs (NSAIDs). Its core structure is a key precursor in the synthesis of celecoxib-like compounds and other selective cyclooxygenase-2 (COX-2) inhibitors [https://pubmed.ncbi.nlm.nih.gov/12678700/]. The 2-fluorophenyl moiety at the 2-position of the pyrazolone ring is a strategic modification that can influence the molecule's electronic properties, metabolic stability, and binding affinity to the COX-2 enzyme's active site. Researchers utilize this compound to explore structure-activity relationships (SAR) and to develop new anti-inflammatory and analgesic agents with improved efficacy and reduced side-effect profiles, such as gastrointestinal toxicity associated with non-selective COX inhibition. Its application extends to chemical biology probes for studying eicosanoid biosynthesis and inflammatory signaling pathways.

Properties

Molecular Formula

C13H13FN2O3

Molecular Weight

264.25 g/mol

IUPAC Name

ethyl 2-[2-(2-fluorophenyl)-3-oxo-1H-pyrazol-4-yl]acetate

InChI

InChI=1S/C13H13FN2O3/c1-2-19-12(17)7-9-8-15-16(13(9)18)11-6-4-3-5-10(11)14/h3-6,8,15H,2,7H2,1H3

InChI Key

NXBUHVHKNKRIOE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CNN(C1=O)C2=CC=CC=C2F

Origin of Product

United States

Preparation Methods

Formation of the Pyrazolone Core

The initial step involves condensing 2-fluorobenzaldehyde with hydrazine hydrate to generate 2-(2-fluorophenyl)hydrazine . This intermediate then reacts with ethyl acetoacetate under acidic or basic conditions to form the pyrazolone ring.

Reaction scheme:

2-fluorobenzaldehyde + hydrazine hydrate → 2-(2-fluorophenyl)hydrazine
2-(2-fluorophenyl)hydrazine + ethyl acetoacetate → pyrazolone derivative

Reaction conditions:

  • Solvent: Ethanol or acetic acid
  • Temperature: Reflux (~80°C)
  • Catalyst: None or catalytic acid/base depending on protocol

Research outcome:
This method yields the pyrazolone with high efficiency, as confirmed by spectroscopic data such as IR and NMR, with typical yields around 70-85%.

Acylation with Ethyl Chloroacetate

The pyrazolone intermediate undergoes acylation at the 4-position using ethyl chloroacetate in the presence of a base such as potassium carbonate (K₂CO₃) in boiling acetone. This SN2 mechanism attaches the ester group to the pyrazolone, forming the key intermediate.

Reaction scheme:

Pyrazolone + ethyl chloroacetate + K₂CO₃ → Ethyl 2-[2-(2-fluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate

Reaction conditions:

  • Solvent: Acetone
  • Temperature: Reflux (~56°C)
  • Duration: 4-6 hours
  • Atmosphere: Nitrogen (to prevent oxidation)

Research outcomes:
Spectroscopic analysis confirms ester formation, with IR showing characteristic C=O stretching around 1700-1750 cm⁻¹ and NMR signals consistent with the ester and pyrazolone framework. Yields are typically in the range of 65-80%.

Purification and Characterization

Purification involves recrystallization from ethanol or ethyl acetate. Characterization techniques include:

Technique Key Indicators
IR C=O stretch at ~1735 cm⁻¹, aromatic C-H at ~3100 cm⁻¹
¹H-NMR Singlet for ester methyl protons (~1.2 ppm), aromatic protons (~7-8 ppm)
¹³C-NMR Ester carbonyl around 170 ppm, aromatic carbons between 115-150 ppm
Mass Spectrometry Molecular ion peak at m/z 264.25 (M+), confirming molecular weight

Variations and Optimization Strategies

  • Alternative solvents: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can improve solubility.
  • Catalysis: Acid catalysis (e.g., acetic acid) can facilitate ring closure.
  • Temperature control: Elevated temperatures (~80°C) promote reaction rates, but temperature-sensitive steps require careful optimization.

Research Outcomes and Data Tables

Parameter Details Reference/Source
Starting Materials 2-fluorobenzaldehyde, hydrazine hydrate, ethyl acetoacetate, ethyl chloroacetate ,
Reaction Solvent Ethanol, Acetone ,
Reaction Temperature 80°C for condensation, Reflux for acylation ,
Yield 65-85% ,
IR Peaks 1735-1750 cm⁻¹ (C=O), aromatic C-H ~3100 cm⁻¹ ,
NMR Data ¹H-NMR: δ 1.2 ppm (ethyl methyl), 7-8 ppm (aromatic) ,
Molecular Weight 264.25 g/mol

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[2-(2-fluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-[2-(2-fluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmacophore in drug design and development.

    Industry: Utilized in the production of specialty chemicals and advanced materials

Mechanism of Action

The mechanism of action of Ethyl 2-[2-(2-fluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Compounds

Compound Name Heterocyclic Core Substituents Molecular Weight CAS Number
This compound Pyrazole 2-fluorophenyl, 3-oxo, ethyl acetate Not provided Not provided
Ethyl 2-(5-(4-fluorophenyl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl)acetate Oxadiazole 4-fluorophenyl, 2-oxo 394.304 477735-24-3
Ethyl 2-[4-iodo-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate Pyrazole 4-iodo, 3-trifluoromethyl Not provided 1820685-97-9
Ethyl [2-(3-fluoro-4-methylphenyl)-4-methyl-1,3-oxazol-5-yl]acetate Oxazole 3-fluoro-4-methylphenyl, 4-methyl Not provided 496062-54-5

Key Observations:

Heterocyclic Core Variations: The target compound and the analog from share a pyrazole core, while and feature oxadiazole and oxazole rings, respectively. Pyrazoles are known for hydrogen-bonding capabilities (via N-H groups), which influence solubility and crystal packing . Oxadiazoles and oxazoles, with fewer hydrogen-bonding sites, may exhibit reduced polarity.

Substituent Effects :

  • The 2-fluorophenyl group in the target compound vs. the 4-fluorophenyl in : Positional isomerism could alter electronic effects (e.g., para-substitution may increase steric hindrance compared to ortho-substitution).
  • Halogen and CF3 Groups : The iodo and trifluoromethyl substituents in may enhance lipophilicity and metabolic stability compared to the target compound’s fluorine substituent.

Molecular Weight and Physicochemical Properties :

  • The oxadiazole derivative () has a molecular weight of 394.304, suggesting higher bulk compared to the target compound (exact weight unspecified). This could influence bioavailability and diffusion rates.

Biological Activity

Ethyl 2-[2-(2-fluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate (CAS No. 2060038-88-0) is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in pharmacology. This article provides a comprehensive overview of its biological activity, including synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC₁₃H₁₃FN₂O₃
Molecular Weight264.25 g/mol
CAS Number2060038-88-0
Purity>95% (HPLC)

The compound features a pyrazole ring substituted with a fluorophenyl group and an ester moiety, which is significant for its biological interactions.

Antitumor Activity

Pyrazole derivatives, including this compound, have been studied for their antitumor properties. Research indicates that many pyrazole compounds exhibit inhibitory effects on various cancer cell lines. For instance, studies have reported that pyrazole derivatives can inhibit key oncogenic pathways such as BRAF(V600E) and EGFR, which are critical in tumor progression and survival .

Case Study: Anticancer Efficacy
A study evaluated a series of pyrazole derivatives for their cytotoxic effects against human cancer cell lines. This compound demonstrated significant growth inhibition in A549 (lung cancer) and MCF7 (breast cancer) cells, with IC50 values comparable to established chemotherapeutics .

Anti-inflammatory and Analgesic Effects

In addition to antitumor activity, pyrazole derivatives are known for their anti-inflammatory properties. This compound has shown potential in reducing inflammation markers in animal models. The mechanism is believed to involve the inhibition of cyclooxygenase enzymes (COX), which are pivotal in the inflammatory response .

Research Findings: In Vivo Studies
In vivo studies demonstrated that administration of this compound significantly reduced paw edema in rats induced by carrageenan, indicating its potential use as an analgesic and anti-inflammatory agent .

Antibacterial Activity

Recent investigations have also explored the antibacterial efficacy of this compound. Preliminary results suggest that it exhibits activity against both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for enhancing its biological activity. Modifications to the pyrazole ring or substituent groups can significantly affect potency and selectivity.

Key SAR Insights:

  • Fluorine Substitution: The presence of the fluorine atom on the phenyl ring enhances lipophilicity, improving cellular uptake.
  • Ester Moiety: The ethyl acetate group contributes to the compound's solubility and bioavailability.
  • Pyrazole Core: Variations in the pyrazole scaffold have been shown to modulate antitumor activity; thus, further structural modifications could yield more potent analogs .

Q & A

Q. Table 1: Representative Synthetic Conditions

Reaction TypeReagents/ConditionsYield (%)Reference
CyclocondensationHydrazine hydrate, ethanol, reflux65–78
OxalylationEthyl oxalyl monochloride, DCM, 0°C82
Fluorophenyl incorporation2-fluorophenylboronic acid, Pd catalyst70

Basic: What analytical techniques are critical for characterizing this compound’s structure and purity?

  • X-ray crystallography : Resolves bond angles (e.g., O2–C13–N3 = 123.76°), torsion angles, and confirms stereochemistry .
  • NMR spectroscopy :
    • ¹H NMR : Aromatic protons (δ 7.2–8.1 ppm), ester methyl groups (δ 1.2–1.4 ppm).
    • ¹³C NMR : Carbonyl signals (δ 165–175 ppm), fluorophenyl carbons (δ 115–160 ppm) .
  • IR spectroscopy : Stretching vibrations for C=O (1700–1750 cm⁻¹) and N–H (3200–3400 cm⁻¹) .

Advanced: How does the 2-fluorophenyl substituent influence electronic properties and reactivity in this compound?

The electron-withdrawing fluorine alters the pyrazole ring’s electron density, enhancing:

  • Acidity of the 3-oxo group : Facilitates deprotonation for coordination chemistry (e.g., metal complex formation) .
  • Resonance stabilization : Reduces electrophilic substitution reactivity at the phenyl ring, directing modifications to specific positions .
  • Bioactivity : Fluorine improves metabolic stability and membrane permeability, critical in medicinal chemistry applications .

Advanced: What contradictions exist in reported crystallographic data for similar pyrazolone derivatives?

  • Bond length variations : For example, C=O bond lengths range from 1.21 Å to 1.24 Å in different crystal structures, potentially due to packing effects or hydrogen bonding .
  • Torsion angle discrepancies : Substituents like the fluorophenyl group induce deviations in dihedral angles (e.g., 5–15° differences in related structures) .
  • Resolution limitations : Lower-resolution datasets (e.g., >0.84 Å) may overestimate thermal motion parameters, affecting accuracy .

Advanced: What computational methods are recommended to study this compound’s structure-activity relationships (SAR)?

  • Density Functional Theory (DFT) : Predicts frontier molecular orbitals (HOMO/LUMO) to assess reactivity with biological targets .
  • Molecular docking : Uses crystallographic data (e.g., PDB IDs from related pyrazolone-protein complexes) to model binding interactions .
  • MD simulations : Evaluates stability of fluorophenyl interactions in lipid bilayers or enzyme active sites .

Q. Table 2: Key Computational Parameters

MethodSoftware/ToolOutput MetricsReference
DFT (B3LYP/6-31G*)Gaussian 09HOMO (−6.2 eV), LUMO (−2.1 eV)
Docking (AutoDock Vina)PyMOLBinding energy (−9.3 kcal/mol)

Basic: What safety precautions are advised for handling this compound during synthesis?

  • Thermal hazards : Avoid open flames (P210) due to low flash points of ester solvents (e.g., ethyl acetate) .
  • Personal protective equipment (PPE) : Use nitrile gloves and fume hoods to prevent exposure to fluorinated intermediates .
  • Waste disposal : Neutralize acidic byproducts (e.g., HCl from condensation reactions) before disposal .

Advanced: How can mechanistic studies resolve discrepancies in synthetic yields for pyrazolone derivatives?

  • Kinetic profiling : Monitor reaction intermediates via in situ IR or LC-MS to identify rate-limiting steps .
  • Isotopic labeling : Use ¹⁸O-labeled water to trace hydrolysis pathways competing with cyclization .
  • Catalyst optimization : Screen Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂) to improve fluorophenyl coupling efficiency .

Advanced: What role does the 3-oxo-2,3-dihydro-1H-pyrazole moiety play in coordination chemistry?

  • Chelation sites : The 3-oxo and adjacent nitrogen atoms form stable complexes with transition metals (e.g., Cu²⁺, Zn²⁺), as seen in Schiff base analogs .
  • Ligand design : Fluorophenyl groups tune ligand hydrophobicity, impacting metal complex solubility and catalytic activity .

Basic: What are the documented biological activities of structurally related pyrazolone derivatives?

  • Antibacterial : Schiff base derivatives inhibit E. coli and S. aureus (MIC = 8–32 µg/mL) via membrane disruption .
  • Anticancer : Fluorinated analogs show IC₅₀ values of 10–50 µM against breast cancer cell lines (MCF-7) .

Advanced: How can substituent effects be systematically studied to optimize this compound’s bioactivity?

  • SAR libraries : Synthesize analogs with halogens (Cl, Br), methyl, or methoxy groups at the phenyl ring .
  • Free-Wilson analysis : Quantify contributions of substituents to bioactivity using multivariate regression .
  • ADMET prediction : Use tools like SwissADME to prioritize analogs with favorable pharmacokinetic profiles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.